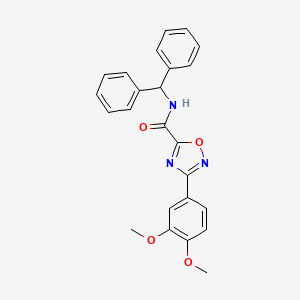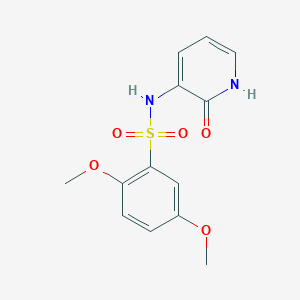
1-(biphenyl-4-ylsulfonyl)-N-phenylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a biphenyl sulfonyl group attached to a piperidine carboxamide structure
Vorbereitungsmethoden
The synthesis of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl sulfonyl chloride. This is followed by the reaction with piperidine and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl rings or the piperidine nitrogen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE can be compared with other biphenyl sulfonyl compounds and piperidine derivatives. Similar compounds include:
1,1’-Biphenyl-4-sulfonyl chloride: Used as a precursor in the synthesis of various sulfonyl compounds.
N-Phenylpiperidine-4-carboxamide: A simpler analog without the biphenyl sulfonyl group. The uniqueness of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE lies in its combined structural features, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C24H24N2O3S |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-phenyl-1-(4-phenylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c27-24(25-22-9-5-2-6-10-22)21-15-17-26(18-16-21)30(28,29)23-13-11-20(12-14-23)19-7-3-1-4-8-19/h1-14,21H,15-18H2,(H,25,27) |
InChI-Schlüssel |
XOMLLDOZYXVRLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11493784.png)
![1-(Diphenylmethyl)-4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11493786.png)
![2-amino-5-oxo-6-phenyl-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11493794.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11493811.png)
![Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate](/img/structure/B11493815.png)
![N-[2-(diethylamino)ethyl]-4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzamide](/img/structure/B11493816.png)
![Ethyl methyl 4,4'-[3-(4-methoxyphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate](/img/structure/B11493821.png)

![4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11493823.png)
![4-acetyl-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11493824.png)
![6-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11493839.png)

